molecular formula C16H22N2O2S B2555367 (E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2321346-02-3

(E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2555367
CAS RN: 2321346-02-3
M. Wt: 306.42
InChI Key: GJLFGGZUMPBPPK-SNAWJCMRSA-N
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Description

(E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H22N2O2S and its molecular weight is 306.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Screening

Synthesis Techniques and Chemical Reactivity : The compound is part of a broader family of chemicals studied for their synthesis techniques and chemical reactivity. For instance, research on benzodiazepines has involved synthesizing novel derivatives through condensation reactions involving thiophene and various aromatic aldehydes. These synthetic pathways are crucial for creating compounds with potential antimicrobial, analgesic, and anti-inflammatory activities (Bhat, Chauhan, Kumar, & Kumar, 2014). Similarly, studies on the electrochemical reduction in tetrahydrofuran (THF) environments have provided insights into the reductive cleavage of phenyl thioether compounds, showing the potential for synthesizing environmentally relevant compounds (Paddon, Bhatti, Donohoe, & Compton, 2006).

Catalysis and Chemical Transformations

Catalysis : The application of heteropolyacids in catalyzing the acetolysis of cyclic ethers like THF into diacetoxy derivatives has been explored, showcasing an efficient method for transforming cyclic ethers under mild conditions (Izumi, Iida, Usami, & Nagata, 2003). This research opens pathways for utilizing similar compounds in catalytic processes, potentially offering greener and more efficient synthetic routes for chemical manufacturing.

Chemical Structures and Properties

Structural Characterization and Reactivity : Studies focusing on the structural characterization and reactivity of similar compounds have contributed to understanding the molecular configurations and properties essential for their biological activities. For example, the synthesis and structural analysis of diazepine derivatives have helped in identifying the configurations that may lead to antimicrobial and anti-inflammatory activities (Ahumada, Carrillo, Manzur, Fuentealba, Roisnel, & Hamon, 2016).

Multienzymatic Stereoselective Synthesis

Stereoselective Synthesis : The exploitation of multienzymatic stereoselective cascade processes in synthesizing enantiopure tetrahydrofurans showcases the compound's relevance in producing biologically active products. This approach underlines the importance of stereocontrolled methodologies in accessing key precursors for drugs, flavors, and agrochemicals, highlighting the compound's utility in a broad spectrum of scientific research (Brenna, Crotti, Gatti, Marinoni, Monti, & Quaiato, 2017).

properties

IUPAC Name

(E)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c19-16(5-4-15-3-1-12-21-15)18-8-2-7-17(9-10-18)14-6-11-20-13-14/h1,3-5,12,14H,2,6-11,13H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLFGGZUMPBPPK-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C=CC2=CC=CS2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(C1)C(=O)/C=C/C2=CC=CS2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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